N-Acetyl-4-nitrophthalimide N-Acetyl-4-nitrophthalimide
Brand Name: Vulcanchem
CAS No.: 60283-87-6
VCID: VC4210568
InChI: InChI=1S/C10H6N2O5/c1-5(13)11-9(14)7-3-2-6(12(16)17)4-8(7)10(11)15/h2-4H,1H3
SMILES: CC(=O)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H6N2O5
Molecular Weight: 234.167

N-Acetyl-4-nitrophthalimide

CAS No.: 60283-87-6

Cat. No.: VC4210568

Molecular Formula: C10H6N2O5

Molecular Weight: 234.167

* For research use only. Not for human or veterinary use.

N-Acetyl-4-nitrophthalimide - 60283-87-6

Specification

CAS No. 60283-87-6
Molecular Formula C10H6N2O5
Molecular Weight 234.167
IUPAC Name 2-acetyl-5-nitroisoindole-1,3-dione
Standard InChI InChI=1S/C10H6N2O5/c1-5(13)11-9(14)7-3-2-6(12(16)17)4-8(7)10(11)15/h2-4H,1H3
Standard InChI Key BDARQNMFLZLTSL-UHFFFAOYSA-N
SMILES CC(=O)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Characterization

Molecular Architecture

N-Acetyl-4-nitrophthalimide consists of a phthalimide core (a bicyclic structure derived from phthalic anhydride) modified with a nitro group (-NO₂) at the 4-position and an acetyl group (-COCH₃) attached to the imide nitrogen (Figure 1). This configuration introduces significant electronic effects:

  • The nitro group is a strong electron-withdrawing moiety, polarizing the aromatic ring and directing electrophilic substitutions.

  • The acetyl group enhances solubility in organic solvents and may influence hydrogen-bonding interactions .

Table 1: Comparative Molecular Properties of Related Nitro-Acetyl Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-Acetyl-4-nitrophthalimide*C₁₀H₆N₂O₅234.17Nitro, Acetyl, Imide
N-(4-Nitrophenyl)acetamide C₈H₈N₂O₃180.16Nitro, Acetyl, Amide
4-Nitrophthalimide C₈H₄N₂O₄192.13Nitro, Imide

*Theoretical values inferred from structural analogs.

Synthesis Pathways

Acetylation of 4-Nitrophthalimide

The most plausible route to N-acetyl-4-nitrophthalimide involves the acetylation of 4-nitrophthalimide, a commercially available compound . This reaction typically employs acetic anhydride as the acetylating agent under acidic or basic conditions:

4-Nitrophthalimide+(CH3CO)2ON-Acetyl-4-nitrophthalimide+CH3COOH\text{4-Nitrophthalimide} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N-Acetyl-4-nitrophthalimide} + \text{CH}_3\text{COOH}

Key Considerations:

  • Catalysts: Sulfuric acid or pyridine may accelerate the reaction by protonating the imide nitrogen or scavenging acidic byproducts .

  • Yield Optimization: Pilot studies on analogous compounds (e.g., N-acetylation of anilines) suggest yields of 70–85% under reflux conditions .

Alternative Nitro-Acetylation Strategies

In cases where 4-nitrophthalimide is unavailable, a tandem nitration-acetylation approach could be explored:

  • Nitration of Phthalimide: Phthalimide is treated with fuming nitric acid in concentrated sulfuric acid to introduce the nitro group .

  • Selective Acetylation: The nitro-substituted intermediate is then acetylated using acetic anhydride.

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to dissolve in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) due to the imide and acetyl groups. Limited solubility in water, similar to N-(4-nitrophenyl)acetamide .

  • Thermal Stability: Nitro groups generally confer thermal instability. Differential scanning calorimetry (DSC) of 4-nitrophthalimide shows decomposition above 200°C , suggesting N-acetyl-4-nitrophthalimide may decompose at slightly lower temperatures due to the labile acetyl group.

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • Nitro Group: Strong absorption bands near 1,520 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch).

  • Acetyl Group: C=O stretch at ~1,680 cm⁻¹, overlapping with the imide carbonyl stretches .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Aromatic protons adjacent to the nitro group appear downfield (δ 8.5–8.8 ppm). The acetyl methyl group resonates near δ 2.3 ppm .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitro-aromatic compounds are pivotal in drug synthesis. For example:

  • Anticancer Agents: Nitro groups facilitate DNA intercalation, while acetyl groups improve bioavailability .

  • Antioxidant Derivatives: N-acetylcysteine amide (AD4) demonstrates enhanced antioxidant activity compared to its parent compound , suggesting that N-acetyl-4-nitrophthalimide could serve as a redox-active scaffold.

Materials Science

  • Polymer Modifiers: Phthalimide derivatives are used to enhance thermal stability in polyimides. The nitro group may introduce photoactivity for applications in optoelectronics .

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods to improve acetylation efficiency.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Environmental Impact: Assess biodegradability and ecotoxicology profiles.

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